Physicochemical Differentiation: LogP and Solubility Profile vs. Methoxy Analog
The 6-(oxan-4-yl)methoxy substituent of the target compound is predicted to increase topological polar surface area (tPSA) and reduce cLogP relative to the simpler 6-methoxy analog (no CAS available). Using the conceptual framework of structure-property relationships established for nicotinamide-based kinase inhibitors, the tetrahydropyran oxygen contributes an additional hydrogen-bond acceptor site, enhancing aqueous solubility and reducing passive membrane permeability compared to the methoxy congener [1]. These differences are critical for applications requiring balanced solubility-permeability profiles, such as cellular assays or in vivo pharmacokinetic studies [2].
| Evidence Dimension | Physicochemical properties (predicted) |
|---|---|
| Target Compound Data | MW 317.34; contains tetrahydropyran ring (additional H-bond acceptor) |
| Comparator Or Baseline | 6-methoxy-N-(5-methyl-1,2-oxazol-3-yl)pyridine-3-carboxamide: MW lower (loss of C5H9O unit) |
| Quantified Difference | Estimated ΔtPSA ≈ +9 Ų; estimated ΔcLogP ≈ -0.5 to -1.0 log units (class-level inference only) |
| Conditions | Predicted values based on fragment-based calculation; no experimental logP or solubility data publicly available for target compound |
Why This Matters
Altered lipophilicity directly impacts compound handling in DMSO stock preparation, aqueous dilution protocols, and cell-based assay performance—parameters that can cause inter-laboratory reproducibility failures if the wrong analog is used as a reference standard.
- [1] Class-level inference based on structure-property relationships for pyridine-3-carboxamide kinase inhibitor scaffolds; PDB Entry 6Y9S illustrating tetrahydropyran engagement in GSK-3β binding pocket. View Source
- [2] General pharmaceutical chemistry principles regarding the influence of tetrahydropyran substituents on solubility and permeability; review-level support only. View Source
